

4'-Bromoflavone: A Technical Guide to Safety, Toxicity, and Handling

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety, toxicity, and handling information for **4'-Bromoflavone** (CAS No. 20525-20-6). The information herein is compiled from material safety data sheets (MSDS), peer-reviewed scientific literature, and chemical databases to support its safe use in research and development.

Chemical and Physical Properties

4'-Bromoflavone is a synthetic flavonoid derivative that has garnered interest for its potential chemopreventive properties. A summary of its key chemical and physical properties is presented below.



Property	Value	Reference
CAS Number	20525-20-6	
Molecular Formula	C15H9BrO2	
Molecular Weight	301.13 g/mol	
Appearance	Off-white crystalline powder	
Melting Point	176-178°C	
Purity	≥98%	
IUPAC Name	2-(4-bromophenyl)-4H- chromen-4-one	
Synonyms	4'-BF, 4'-Bromo-2-phenyl-4H-1- benzopyran-4-one	

Toxicological Data

Available toxicological data for **4'-Bromoflavone** is limited. The primary source of information is a study on its cancer chemopreventive activity, which included observations on its toxicity in vitro and in vivo.[1][2]

Acute Toxicity



Endpoint	Value	Species	Method	Reference
Oral LD50	No specific value available. Classified as Category 4 (Harmful if swallowed) which corresponds to an LD50 range of 300-2000 mg/kg.	Rat	OECD Guideline 401 (historical)	
Dermal LD50	Data not available	-	-	
Inhalation LC50	Data not available	-	-	

Irritation and Sensitization

Endpoint	Result	Species	Method	Reference
Skin Irritation	Data not available	-	-	
Eye Irritation	Data not available	-	-	
Skin Sensitization	Data not available	-	-	

Genotoxicity



Assay	Result	Species/Strain	Metabolic Activation	Reference
Ames Test	Data not available	-	-	
Other Mutagenicity Data	Data not available	-	-	_

In Vitro and In Vivo Toxicity Observations

A key study by Song et al. (1999) on the chemopreventive properties of **4'-Bromoflavone** provides the most detailed toxicity information currently available.[1][2]

- In Vitro Cytotoxicity: In studies with cultured murine hepatoma 1c1c7 cells and H4IIE rat
 hepatoma cells, 4'-Bromoflavone was reported to have no observed toxicity at
 concentrations effective for inducing phase II detoxification enzymes.[1][2]
- In Vivo Toxicity (Rat): In short-term dietary studies, female Sprague Dawley rats were fed diets containing 4'-Bromoflavone. In a full-term cancer chemoprevention study, rats were administered dietary 4'-Bromoflavone at concentrations of 2000 and 4000 mg per kg of diet. The study reported significant inhibition of mammary tumor incidence and multiplicity without mentioning any adverse effects on the animals' health, suggesting it was well-tolerated at these high doses.[1][2]

Hazard Identification and Safety Precautions

Based on available MSDS information, **4'-Bromoflavone** is classified with the following hazards:

- GHS Classification:
 - Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
 - Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.



 Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements

- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P273: Avoid release to the environment.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.
- P391: Collect spillage.
- P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
- Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
- Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
- Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).



Experimental Protocols from Cited Research

The following are summaries of key experimental protocols from the study "Cancer chemopreventive activity mediated by **4'-bromoflavone**, a potent inducer of phase II detoxification enzymes" by Song et al. (1999).[1][2]

In Vitro Quinone Reductase (QR) Induction Assay

- Cell Line: Murine hepatoma 1c1c7 cells.
- Methodology: Cells were grown in 96-well plates in α-MEM medium supplemented with 10% fetal bovine serum. After reaching approximately 50% confluency, the medium was replaced with fresh medium containing various concentrations of 4'-Bromoflavone or a vehicle control (DMSO). The cells were incubated for an additional 48 hours.
- Analysis: The activity of quinone reductase was determined by measuring the NAD(P)H-dependent menadiol-mediated reduction of MTT to formazan. Protein concentration was determined using a crystal violet staining method. The concentration of 4'-Bromoflavone required to double the specific activity of QR (CD value) was then calculated.

In Vivo Short-Term Dietary Study

- Animal Model: Female Sprague Dawley rats, 50-55 days old.
- Methodology: Rats were randomly assigned to groups and fed a control diet or a diet supplemented with 4'-Bromoflavone for a specified period.
- Analysis: At the end of the treatment period, animals were sacrificed, and various tissues
 (e.g., liver, mammary gland, colon, stomach, and lung) were collected. The tissues were
 homogenized, and the cytosolic fractions were prepared by centrifugation. QR activity and
 glutathione levels were then measured in these fractions.

Mammary Gland Tumorigenesis Inhibition Assay

- Animal Model: Female Sprague Dawley rats.
- Methodology: At 50 days of age, rats were administered a single oral dose of 7,12dimethylbenz[a]anthracene (DMBA) to induce mammary tumors. One week prior to DMBA



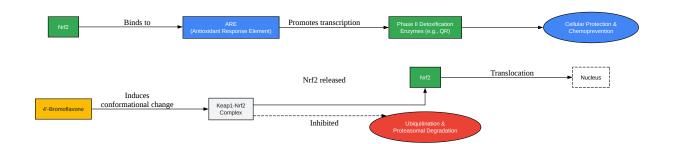
administration and continuing for one week after, the rats were fed a diet containing **4'-Bromoflavone** (2000 or 4000 mg/kg of diet). The animals were then returned to a control diet.

Analysis: The rats were palpated weekly to monitor for the appearance of mammary tumors.
 The incidence, multiplicity, and latency of tumor development were recorded over the course of the study.

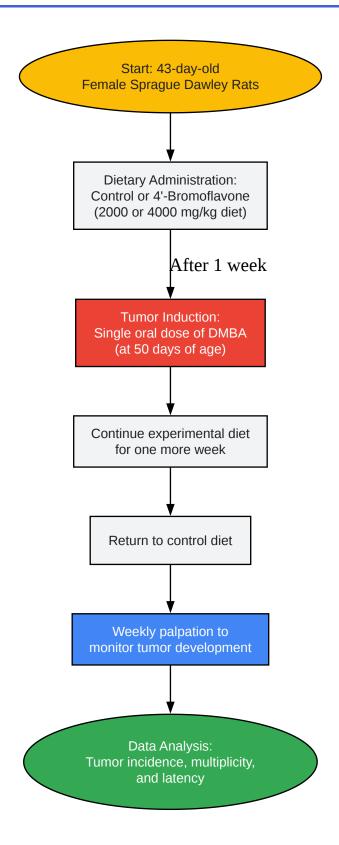
Signaling Pathways and Experimental Workflows Nrf2-Keap1-ARE Signaling Pathway Activation

4'-Bromoflavone has been shown to activate the Nrf2-Keap1-ARE signaling pathway, which is a key regulator of the expression of phase II detoxification enzymes.

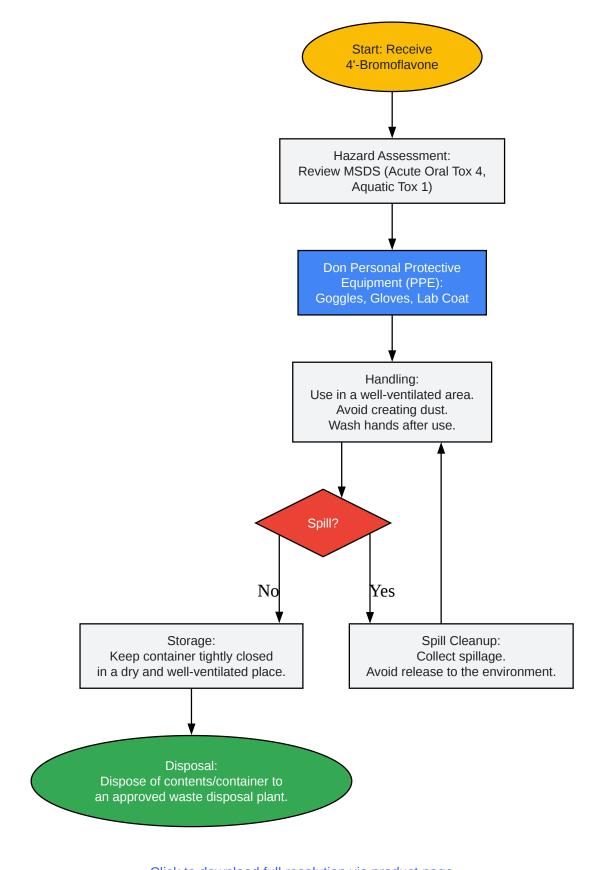












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